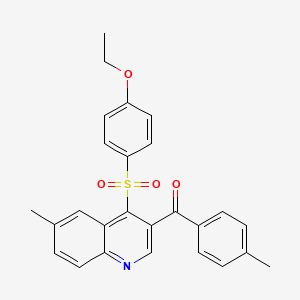

4-(4-ETHOXYBENZENESULFONYL)-6-METHYL-3-(4-METHYLBENZOYL)QUINOLINE

Description

4-(4-Ethoxybenzenesulfonyl)-6-methyl-3-(4-methylbenzoyl)quinoline is a quinoline derivative characterized by a sulfonyl group at position 4 (substituted with a 4-ethoxybenzene moiety), a methyl group at position 6, and a 4-methylbenzoyl group at position 2. Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The ethoxybenzenesulfonyl group enhances solubility and metabolic stability, while the 4-methylbenzoyl substituent may influence binding affinity to biological targets . Structural analogs of this compound often involve variations in sulfonyl substituents, benzoyl groups, or methyl/ethoxy positioning, which directly affect physicochemical and pharmacological properties .

Properties

IUPAC Name |

[4-(4-ethoxyphenyl)sulfonyl-6-methylquinolin-3-yl]-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4S/c1-4-31-20-10-12-21(13-11-20)32(29,30)26-22-15-18(3)7-14-24(22)27-16-23(26)25(28)19-8-5-17(2)6-9-19/h5-16H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHLPFCHGRPOCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=C(C=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxybenzenesulfonyl)-6-methyl-3-(4-methylbenzoyl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Ethoxybenzenesulfonyl Group: The ethoxybenzenesulfonyl group can be introduced via sulfonylation using ethoxybenzenesulfonyl chloride in the presence of a base such as pyridine.

Introduction of the Methylbenzoyl Group: The methylbenzoyl group can be introduced through Friedel-Crafts acylation using 4-methylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxybenzenesulfonyl)-6-methyl-3-(4-methylbenzoyl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Alcohol derivatives.

Substitution: Sulfonamide or sulfonate derivatives.

Scientific Research Applications

4-(4-Ethoxybenzenesulfonyl)-6-methyl-3-(4-methylbenzoyl)quinoline has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-ethoxybenzenesulfonyl)-6-methyl-3-(4-methylbenzoyl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and benzoyl groups can enhance its binding affinity and specificity for these targets, leading to desired biological effects.

Comparison with Similar Compounds

Key Observations :

- Sulfonyl Group Variations : The target compound’s 4-ethoxybenzenesulfonyl group contrasts with the 4-isopropylbenzenesulfonyl group in , which increases hydrophobicity. The toluene-4-sulfonyl group in lacks ethoxy substitution, reducing steric hindrance.

- Benzoyl vs. Piperazinyl Groups : The 4-methylbenzoyl group in the target compound differs from the piperazinyl group in , which enhances interactions with neurotransmitter receptors .

- Methoxy vs. Ethoxy : Ethoxy groups (as in the target compound) generally improve metabolic stability compared to methoxy groups (e.g., ) due to reduced oxidative degradation .

Biological Activity

The compound 4-(4-ethoxybenzenesulfonyl)-6-methyl-3-(4-methylbenzoyl)quinoline is a member of the quinoline family, known for its diverse biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a quinoline core substituted with an ethoxybenzenesulfonyl group and a methylbenzoyl moiety. The presence of these substituents is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including those similar to this compound. For instance, derivatives of combretastatin A-4, which share structural similarities with the compound , have demonstrated significant antiproliferative effects across various cancer cell lines. One study reported that certain quinoline derivatives exhibited IC50 values in the submicromolar range against cell lines such as MCF-7 (breast cancer), HL-60 (leukemia), HCT-116 (colon cancer), and HeLa (cervical cancer) cells .

Mechanism of Action:

The mechanism by which these compounds exert their anticancer effects typically involves:

- Inhibition of Tubulin Polymerization: Quinoline derivatives can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

- Induction of Apoptosis: Compounds induce apoptosis through mitochondrial pathways, generating reactive oxygen species (ROS) that trigger cell death .

Antimicrobial Activity

Quinoline derivatives have also been investigated for their antimicrobial properties. Research has shown that certain substituted quinolines exhibit activity against mycobacterial species, outperforming standard treatments like isoniazid . The structure-activity relationship indicates that modifications on the quinoline ring can enhance antimicrobial efficacy.

Other Biological Activities

In addition to anticancer and antimicrobial activities, quinoline compounds have demonstrated a range of other biological effects:

- Anti-inflammatory Properties: Some studies suggest that quinolines may modulate inflammatory pathways, offering potential in treating inflammatory diseases.

- Antiviral Effects: Certain derivatives have shown promise against viral infections, although this area requires further exploration.

Case Study 1: Anticancer Efficacy

A study focused on a series of novel quinoline derivatives similar to this compound reported significant antiproliferative activity against multiple cancer cell lines. The most potent derivative exhibited an IC50 value as low as 0.010 µM in MCF-7 cells. Mechanistic studies revealed that this compound inhibited tubulin polymerization and induced G2/M phase arrest in the cell cycle .

Case Study 2: Antimycobacterial Activity

Another research effort evaluated the efficacy of various quinoline derivatives against Mycobacterium tuberculosis. Compounds were synthesized and tested for their ability to inhibit bacterial growth. Notably, some derivatives showed higher activity than traditional antibiotics used for tuberculosis treatment .

Research Findings Summary Table

| Activity | Compound | IC50 Value | Cell Type/Organism | Mechanism |

|---|---|---|---|---|

| Anticancer | Derivative similar to this compound | 0.010 µM | MCF-7 (Breast Cancer) | Inhibits tubulin polymerization |

| Antimicrobial | Substituted quinolines | Varies | Mycobacterium tuberculosis | Disruption of bacterial growth |

| Anti-inflammatory | Various quinolines | Not specified | In vitro models | Modulation of inflammatory pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.